2-溴苯甲醛肟

描述

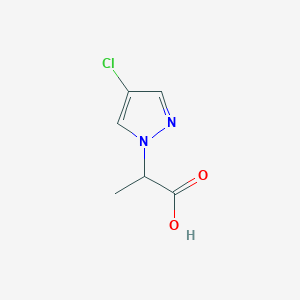

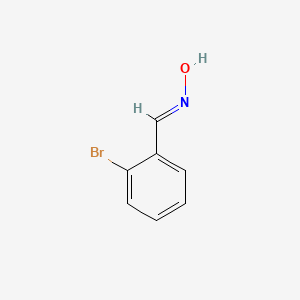

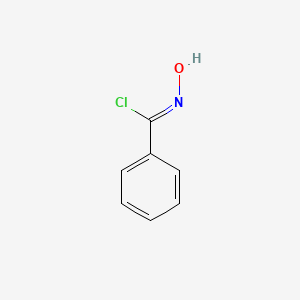

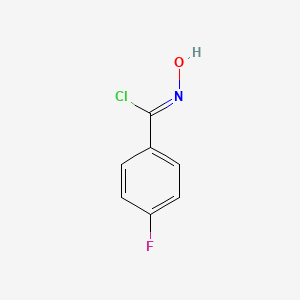

2-Bromobenzaldoxime, commonly referred to as 2-BB, is an organic compound used in a variety of scientific research applications. It is a colorless liquid that is soluble in water and has a low boiling point. 2-BB is a versatile compound that can be used in a variety of reactions, and has been used in the synthesis of a wide range of compounds. It is also used in the synthesis of drugs, dyes, and other organic compounds.

科学研究应用

1. 合成取代的2-溴苯甲醛

从苯甲醛使用钯催化的邻溴化反应合成取代的2-溴苯甲醛,其中O-甲氧肟作为定向基团。这个过程涉及对取代的2-溴苯甲醛肟的快速去保护,产生了产率良好的取代的2-溴苯甲醛。这种方法在有机合成和材料科学方面具有重要意义(Dubost et al., 2011)。

2. 合成新型肟及其衍生物

一项研究详细描述了新单肟的合成和表征,包括从对-溴苯甲醛和羟胺盐酸盐合成对-溴苯甲醛肟。这些单肟进一步被用于制备具有潜在化学和药物应用的各种衍生物(Alici & Karatas, 2014)。

3. 溴乙烯醛化学应用

2-溴环己烯甲醛和2-溴苯甲醛用于合成具有生物、药用和材料应用的各种化合物。在钯催化条件下溴乙烯醛化学的进展在合成有机化学领域具有重要意义(Ghosh & Ray, 2017)。

4. 植物除草剂抗性的创造

一项研究展示了利用编码特定腈酰化酶的基因,将溴氧咪尔转化为非毒代谢物,从而在转基因烟草植物中创造除草剂抗性。这种方法代表了开发抗除草剂作物的新方法(Stalker, McBride & Malyj, 1988)。

5. 化合物的合成和细胞毒性研究

从对-溴苯甲醛合成席夫碱及其衍生物,包括噁唑环,对药物开发和对癌细胞的细胞毒性的潜在应用进行了研究。这项研究对药物化学领域有所贡献(Azzawi & Hussein, 2022)。

安全和危害

The safety information for 2-Bromobenzaldoxime includes several precautionary statements. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. Use is advised only outdoors or in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

属性

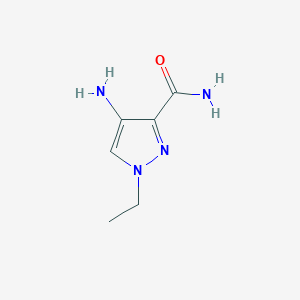

IUPAC Name |

(NE)-N-[(2-bromophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIRFUPZHPEKAE-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the ortho-bromination reaction described in the first research article?

A1: The research by [] focuses on a novel method for synthesizing 2-bromobenzaldehydes, utilizing a palladium-catalyzed ortho-bromination of benzaldehydes. This reaction is significant because it offers a selective and efficient way to introduce a bromine atom at the ortho position of benzaldehydes, a transformation often challenging to achieve through traditional methods. The use of O-methyloxime as a directing group is crucial for the selectivity observed in this reaction. This method provides a valuable tool for synthesizing various substituted 2-bromobenzaldehydes, which can serve as important building blocks in organic synthesis.

Q2: How is 2-bromobenzaldoxime utilized in the synthesis of 3-hydroxyisoquinoline N-oxides?

A2: The second research article highlights the use of 2-bromobenzaldoxime as a starting material in the copper-catalyzed synthesis of 3-hydroxyisoquinoline N-oxides []. While the abstract doesn't provide detailed information, the title suggests a condensation reaction between 2-bromobenzaldoxime and β-dicarbonyl compounds. This reaction likely proceeds through a cascade of steps involving condensation, cyclization, and oxidation, ultimately forming the desired 3-hydroxyisoquinoline N-oxide structure. This method offers a simple and efficient route to access this important class of heterocyclic compounds, which hold significant potential in medicinal chemistry and materials science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B1276576.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)